molecular formula C20H22N2O4 B2876317 N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide CAS No. 685847-44-3

N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide

Cat. No.: B2876317
CAS No.: 685847-44-3
M. Wt: 354.406
InChI Key: BYICFKOQLLSYPA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide, also known as DMBA-N-Me, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Targeting Cancer Stem Cells

Novel compounds, including derivatives with similar structural motifs to N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide, have been synthesized and evaluated for antitumor activity against cancer stem cells. For instance, a study by Bhat et al. (2016) described the synthesis of novel derivatives targeting colon cancer stem cells, demonstrating significant antitumor activity and highlighting the potential of these compounds in cancer therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Novel Benzamide Derivatives and NO Production Inhibition

Research by Kim et al. (2009) involved the isolation of new benzamide derivatives from Limonia acidissima, which showed potent inhibitory activity on nitric oxide production in microglia cells. This study illustrates the utility of benzamide derivatives in exploring new therapeutic agents with anti-inflammatory properties (Kim, Lee, Kim, Ha, & Kim, 2009).

Amidation and Imidation of Alkanes

Tran et al. (2014) reported on the copper-catalyzed reactions of alkanes with amides and imides, including benzamides, to form N-alkyl products. This research highlights the methodological advancements in synthetic chemistry, enabling the functionalization of unactivated alkanes (Tran, Li, Driess, & Hartwig, 2014).

Anti-Tubercular Scaffold Development

A study by Nimbalkar et al. (2018) focused on the synthesis of novel benzamide derivatives with promising anti-tubercular activity. This research not only demonstrated significant biological activity against Mycobacterium tuberculosis but also highlighted the non-cytotoxic nature of these compounds, suggesting their potential as leads in anti-tubercular drug discovery (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Properties

IUPAC Name

N-[2,5-dimethoxy-4-(3-methylbut-2-enoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(2)10-19(23)21-15-11-18(26-4)16(12-17(15)25-3)22-20(24)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYICFKOQLLSYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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